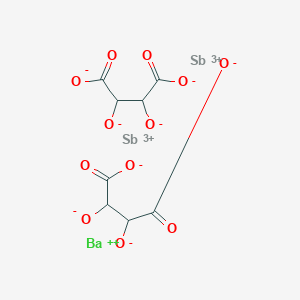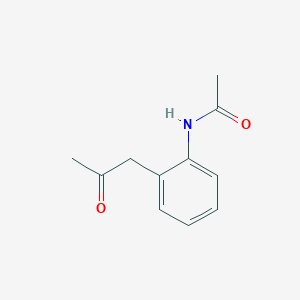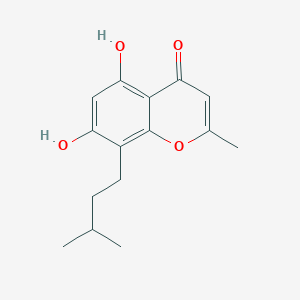
Gadolinium-156
Descripción general
Descripción
Gadolinium-156 is a stable isotope of the element gadolinium, which belongs to the lanthanide series of the periodic table. Gadolinium is known for its unique properties, such as high neutron capture cross-section and paramagnetic behavior. This compound, in particular, has a natural abundance of approximately 20.5% and is utilized in various scientific and industrial applications due to its distinct nuclear and chemical properties .
Aplicaciones Científicas De Investigación
Gadolinium-156 has several important applications in scientific research:
Neutron Capture Therapy: Due to its high neutron capture cross-section, this compound is used in neutron capture therapy for cancer treatment.
Magnetic Resonance Imaging (MRI): Gadolinium-based contrast agents, including those containing this compound, are used to enhance the quality of MRI scans.
Nuclear Reactors: this compound is used as a burnable poison in nuclear reactors to control the reactivity and improve the safety of the reactor operation.
Material Science: It is used in the development of advanced materials for neutron shielding and other applications.
Mecanismo De Acción
Safety and Hazards
The FDA has issued warnings about gadolinium-based contrast agents (GBCAs) for MRI due to gadolinium remaining in patients’ bodies, including the brain, for months to years after receiving these drugs . Adverse reactions to gadolinium contrast agents are relatively rare, occurring in 0.04-0.3% of administrations . Safety measures should be taken when handling Gadolinium, including wearing personal protective equipment and ensuring adequate ventilation .
Direcciones Futuras
Gadolinium has been used in focused ultrasound (FUS) technology, a promising new neurosurgical strategy . The future success of FUS will be determined by both its scientific and clinical innovations and its competitive potential among existing alternatives . Gadolinium has also been used in Magnetic Resonance Imaging and its use is very much in the present .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gadolinium-156 can be produced through neutron capture processes involving gadolinium-155. This involves exposing gadolinium-155 to a neutron flux, resulting in the formation of this compound through the reaction ( {155}Gd(n,\gamma){156}Gd ) .
Industrial Production Methods: Industrial production of this compound typically involves the use of nuclear reactors where gadolinium-155 is irradiated with neutrons. The process requires precise control of neutron flux and irradiation time to optimize the yield of this compound while minimizing the production of unwanted isotopes .
Análisis De Reacciones Químicas
Types of Reactions: Gadolinium-156, like other gadolinium isotopes, can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can react with oxygen to form gadolinium(III) oxide (Gd2O3) under high-temperature conditions.
Reduction: It can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH4) to form gadolinium metal.
Substitution: this compound can participate in substitution reactions with halogens to form gadolinium halides (e.g., GdCl3, GdBr3).
Major Products: The major products formed from these reactions include gadolinium oxides, halides, and other gadolinium compounds depending on the reagents and conditions used .
Comparación Con Compuestos Similares
Gadolinium-155: Another stable isotope of gadolinium with a high neutron capture cross-section.
Gadolinium-157: Known for its even higher neutron capture cross-section compared to gadolinium-156.
Gadolinium-158: The most abundant isotope of gadolinium with applications in various fields.
Comparison: this compound is unique due to its balanced properties of neutron capture and stability. While gadolinium-157 has a higher neutron capture cross-section, this compound offers a good compromise between reactivity and availability, making it suitable for a wide range of applications .
Propiedades
IUPAC Name |
gadolinium-156 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Gd/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWYJDYFSGRHKR-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Gd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[156Gd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Gd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10932166 | |
| Record name | (~156~Gd)Gadolinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10932166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.92213 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14392-07-5 | |
| Record name | Gadolinium, isotope of mass 156 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014392075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~156~Gd)Gadolinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10932166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[p-(Dimethylamino)phenyl]lithium](/img/structure/B78415.png)











